molecular formula C15H13BrO2 B048591 Benzyl 4-(bromomethyl)benzoate CAS No. 113100-79-1

Benzyl 4-(bromomethyl)benzoate

Cat. No.: B048591
CAS No.: 113100-79-1
M. Wt: 305.17 g/mol
InChI Key: NNYOSNCCRWSYQF-UHFFFAOYSA-N
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Description

Benzyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .


Synthesis Analysis

The synthesis of this compound involves reactions at the benzylic position. These reactions are very important for synthesis problems and can be achieved via thermally or photochemically generated bromine radicals . The reaction system includes complete removal of organic solvent, allowing a reduction in PMI from 13.25 to just 4.33 .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO2. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da . The ester group of the compound is only slightly twisted out of the plane of the central aromatic ring .


Chemical Reactions Analysis

This compound undergoes reactions at the benzylic position. These reactions are generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .

Scientific Research Applications

  • Anti-Oxidant Properties : A study by Kumar et al. (2014) found that new 2-(4-bromophenyl)-2-oxoethyl benzoates synthesized show mild anti-oxidant ability, suggesting potential applications in synthetic and photochemistry (Kumar et al., 2014).

  • Pharmaceutical and Nutraceutical Production : Methyl 4-(bromomethyl) benzoate has been identified as a promising molecule for the production of various pharmaceuticals and nutraceuticals, according to research by Snelling et al. (2015) (Snelling et al., 2015).

  • Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate : Yuan et al. (2018) demonstrated the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate using regioselective 2,4-dibromohydration of conjugated enynes, which is an important synthon for phthalazin-1(2H)-one (Yuan et al., 2018).

  • Rhodium-Catalyzed Synthesis of Functionalized Compounds : He et al. (2016) described a rhodium-catalyzed synthesis method for 4-bromo-1,2-dihydroisoquinolines, facilitating the formation of highly functionalized compounds through intramolecular nucleophilic attack of benzyl bromide (He et al., 2016).

  • Cosmetic Applications : Nair (2001) reported that Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate, which are related to Benzyl 4-(bromomethyl)benzoate, are generally considered safe in cosmetics based on chronic exposure animal studies (Nair, 2001).

  • Catalysis in Suzuki-Miyaura Cross-Coupling Reactions : Ocansey et al. (2018) found that bulky bis(pyrazolyl)palladium complexes, which can be derived from this compound, show promising catalytic activity in Suzuki-Miyaura cross-coupling reactions (Ocansey et al., 2018).

  • Synthesis of Liquid Crystal Intermediates : Wang et al. (2008) discussed the two-phase Wittig reaction to synthesize liquid crystal intermediate MNSB, where MBPB, derived from this compound, acts as the active reagent (Wang et al., 2008).

Mechanism of Action

While the exact mechanism of action for Benzyl 4-(bromomethyl)benzoate is not explicitly mentioned in the search results, it is known that benzoic acid derivatives like this compound are often used in the treatment of various conditions due to their ability to bind amino acids .

Safety and Hazards

Benzyl 4-(bromomethyl)benzoate is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

Future Directions

The future directions of Benzyl 4-(bromomethyl)benzoate involve its use in the synthesis of other compounds. For instance, it has been used in the synthesis of 1-(carboxybenzy1)imidazole-5-acrylic acids, which are potent and selective angiotensin II receptor antagonists .

Properties

IUPAC Name

benzyl 4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOSNCCRWSYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594957
Record name Benzyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-79-1
Record name Benzyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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